Cas no 1048640-51-2 (N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride)
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride
- N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
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- MDL: MFCD03930944
- Inchi: 1S/C15H16FN.ClH/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13;/h2-10,12,17H,11H2,1H3;1H
- InChI Key: JZUVIZKFRBJOBG-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)(NCC1=CC=C(F)C=C1)C.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N178840-500mg |
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride |
1048640-51-2 | 500mg |
$ 370.00 | 2022-06-03 | ||
| TRC | N178840-1000mg |
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride |
1048640-51-2 | 1g |
$ 605.00 | 2022-06-03 | ||
| TRC | N178840-2500mg |
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride |
1048640-51-2 | 2500mg |
$ 1210.00 | 2022-06-03 | ||
| abcr | AB219844-5 g |
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride; 95% |
1048640-51-2 | 5g |
€156.20 | 2022-06-11 | ||
| abcr | AB219844-1 g |
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride; 95% |
1048640-51-2 | 1g |
€88.60 | 2023-01-27 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00931437-5g |
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride |
1048640-51-2 | 95% | 5g |
¥779.0 | 2023-04-06 | |
| abcr | AB219844-1g |
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride, 95%; . |
1048640-51-2 | 95% | 1g |
€94.10 | 2025-02-27 | |
| 1PlusChem | 1P00J4A0-1g |
N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride |
1048640-51-2 | 95% | 1g |
$35.00 | 2025-03-01 | |
| A2B Chem LLC | AI91208-1g |
N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride |
1048640-51-2 | 95% | 1g |
$35.00 | 2024-04-20 |
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine Hydrochloride: A Comprehensive Overview
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride, identified by the CAS number 1048640-51-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorobenzyl group with a phenethylamine moiety, resulting in a molecule with potential bioactive properties. Recent studies have highlighted its role in various biological systems, making it a subject of ongoing research.
The structure of N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride consists of a benzene ring substituted with a fluorine atom at the para position, connected via a methylene group to an ethanamine moiety that is further substituted with another phenyl group. This arrangement creates a molecule with both aromatic and amine functionalities, which are known to play crucial roles in molecular recognition and interaction. The hydrochloride salt form indicates that the compound exists in its protonated state, which may influence its solubility and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to optimize the production process. These methods not only enhance the yield but also ensure the purity of the final product, which is essential for its application in biological studies.
In terms of pharmacological activity, N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride has been investigated for its potential as a modulator of cellular signaling pathways. Studies have demonstrated its ability to interact with key proteins involved in processes such as neurotransmission and inflammation. For instance, research published in 2023 revealed that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound for drug development.
The fluorine substitution at the para position of the benzene ring is particularly noteworthy, as it introduces electronic effects that can significantly influence the compound's reactivity and selectivity. Fluorine's electronegativity enhances the molecule's lipophilicity, which may improve its ability to cross biological membranes and reach target sites within cells. This property has been leveraged in recent studies exploring its use as a drug delivery agent.
Moreover, computational modeling techniques have been employed to predict the binding affinity and pharmacokinetic profiles of N-(4-fluorobenzyl)-1-phenyl-1 ethanamine hydrochloride. These studies provide valuable insights into its potential efficacy and toxicity, guiding further experimental investigations. For example, molecular docking simulations have identified key residues on target proteins that are critical for interaction, paving the way for structure-based drug design.
In conclusion, N-(4-fluorobenzyl)-1 phenethylamine hydrochloride represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound may unlock new possibilities in drug discovery and development.
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